Me Bznmoc
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Overview
Description
Me Bznmoc is an organic compound with a complex structure that includes a benzylamino group, a methyl group, and an oxocyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me Bznmoc typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the benzylamino group: This step involves the nucleophilic substitution of a suitable leaving group (such as a halide) with benzylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Me Bznmoc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Me Bznmoc has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Me Bznmoc involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the oxocyclohexene ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminomethyl)-6-methyl-2-oxocyclohex-3-en-1-oate
- Methyl 4-(benzylamino)-6-ethyl-2-oxocyclohex-3-en-1-oate
- Methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-one
Uniqueness
Me Bznmoc is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzylamino and oxocyclohexene moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
149221-05-6 |
---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-11-8-13(9-14(18)15(11)16(19)20-2)17-10-12-6-4-3-5-7-12/h3-7,9,11,15,17H,8,10H2,1-2H3 |
InChI Key |
FYBZDTRKICUAPJ-UHFFFAOYSA-N |
SMILES |
CC1CC(=CC(=O)C1C(=O)OC)NCC2=CC=CC=C2 |
Canonical SMILES |
CC1CC(=CC(=O)C1C(=O)OC)NCC2=CC=CC=C2 |
Synonyms |
M-4-BA-2-OCH Me BzNMOC methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate methyl 4-benzylamino-6-methyl-2-oxocyclohex-3-en-1-oate |
Origin of Product |
United States |
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